molecular formula C23H24F3N3O4S B2553905 N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878056-67-8

N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2553905
CAS No.: 878056-67-8
M. Wt: 495.52
InChI Key: QLWBASYLUCYHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic organic compound with a complex structure comprising an indole ring, a sulfonyl group, and a trifluoromethyl-phenyl moiety. The presence of these functional groups suggests potential biological activity, making it an interesting candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the sulfonyl and acetamide groups. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

For industrial production, the synthesis is scaled up with optimizations to enhance yield and purity. Techniques like continuous flow synthesis, which provide better control over reaction parameters, are often employed. Automated reactors may be used to maintain consistent reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions may target the indole ring or the ethyl groups, potentially forming ketones or aldehydes.

  • Reduction: : Reducing agents can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the phenyl and indole rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution reagents: : Halogenation (NBS, Br2), alkylation (alkyl halides)

Major Products

Products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution could introduce halogenated or alkylated indole variants.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold for building libraries of related compounds.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a potential lead compound for drug development. Its interactions with biomolecules can provide insights into cellular pathways and mechanisms.

Medicine

Medicinally, the compound may be investigated for therapeutic properties. Its structure suggests it could interact with protein targets involved in diseases such as cancer or inflammation.

Industry

In the industry, derivatives of this compound might be utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenyl group may enhance binding affinity through hydrophobic interactions, while the indole ring can participate in π-π stacking with aromatic residues in proteins. Pathways involved could include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(3-(2-oxo-2-phenylethyl)sulfonyl)-1H-indol-1-yl)acetamide

  • N,N-diethyl-2-(3-(2-oxo-2-ethylsulfonyl)-1H-indol-1-yl)acetamide

Uniqueness

What sets N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide apart is the presence of the trifluoromethyl-phenyl moiety, which can significantly influence its chemical properties and biological activity. This moiety may improve the compound's metabolic stability and binding characteristics compared to its analogs.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)34(32,33)15-21(30)27-17-11-9-16(10-12-17)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWBASYLUCYHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.